molecular formula C16H27ClN2O2 B585884 Dimethocaine-d4 Hydrochloride CAS No. 1346601-45-3

Dimethocaine-d4 Hydrochloride

Cat. No.: B585884
CAS No.: 1346601-45-3
M. Wt: 318.878
InChI Key: WWTWKTDXBNHESE-KQWCWKDASA-N

Description

Dimethocaine-d4 Hydrochloride is a synthetic derivative of dimethocaine, a compound known for its local anesthetic and stimulant properties. The “d4” in its name indicates that it is a deuterated form, meaning that four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the compound without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethocaine-d4 Hydrochloride involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol.

    Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.

    Purification: Purification steps to ensure the final product’s purity and quality.

    Hydrochloride Formation: Conversion to the hydrochloride salt form and packaging for distribution

Chemical Reactions Analysis

Types of Reactions: Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethocaine-d4 Hydrochloride has several scientific research applications:

Mechanism of Action

Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine in the brain. This inhibition is achieved by blocking dopamine transporters, leading to increased levels of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of the reward pathway, producing effects similar to those of cocaine. The compound also acts as a local anesthetic by blocking sodium channels, preventing the initiation and propagation of nerve impulses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research .

Properties

CAS No.

1346601-45-3

Molecular Formula

C16H27ClN2O2

Molecular Weight

318.878

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D;

InChI Key

WWTWKTDXBNHESE-KQWCWKDASA-N

SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Synonyms

1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride;  3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride;  Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate);  Larocaine-d4 Hydrochloride; 

Origin of Product

United States

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